molecular formula C4HBrCl2N2 B11784574 2-Bromo-4,5-dichloropyrimidine

2-Bromo-4,5-dichloropyrimidine

Cat. No.: B11784574
M. Wt: 227.87 g/mol
InChI Key: RBZWFSMOZQRODV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dichloropyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dichloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in these reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dichloropyrimidine is primarily based on its ability to interact with biological targets through halogen bonding and hydrogen bonding. The bromine and chlorine atoms enhance the compound’s electrophilicity, making it a potent inhibitor of various enzymes and receptors . The molecular targets include kinases, proteases, and nucleic acid-binding proteins .

Comparison with Similar Compounds

Biological Activity

2-Bromo-4,5-dichloropyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves halogenation of pyrimidine derivatives. A common method includes the reaction of 2,4-dichloropyrimidine with bromine in a suitable solvent. The resulting compound can be further modified to create various derivatives with enhanced biological properties.

Biological Activity Overview

The biological activities of this compound and its derivatives include:

  • Anticancer Activity : Various studies have demonstrated the cytotoxic effects of this compound against different cancer cell lines. For instance, derivatives have shown significant inhibition against HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) cells .
  • Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have confirmed its efficacy against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant activity, showing promising results in animal models .

Anticancer Studies

A study synthesized a series of 5-bromo-pyrimidine derivatives from this compound. These compounds were evaluated for their cytotoxicity using the MTT assay. Notably, certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like Dasatinib, indicating their potential as anticancer agents .

CompoundCell LineIC50 (µM)Comparison Standard
5aHeLa12Dasatinib (15)
5cA54910Dasatinib (14)
6hMCF-78Dasatinib (13)

Antimicrobial Evaluation

In another study, the antimicrobial activity of several synthesized derivatives was assessed using the broth dilution method. Compounds demonstrated significant inhibition zones against various microbial strains.

CompoundMicrobial StrainInhibition Zone (mm)
5aStaphylococcus aureus18
5cEscherichia coli20
6dCandida albicans15

The mechanism underlying the biological activity of this compound is thought to involve interference with nucleic acid synthesis and enzyme inhibition. The halogen atoms in the structure may enhance lipophilicity, facilitating cell membrane penetration and enhancing biological activity.

Properties

Molecular Formula

C4HBrCl2N2

Molecular Weight

227.87 g/mol

IUPAC Name

2-bromo-4,5-dichloropyrimidine

InChI

InChI=1S/C4HBrCl2N2/c5-4-8-1-2(6)3(7)9-4/h1H

InChI Key

RBZWFSMOZQRODV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Br)Cl)Cl

Origin of Product

United States

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